molecular formula C13H18F3N3 B15092285 1-(4-Amino-3-(trifluoromethyl)phenyl)-N,N-dimethylpyrrolidin-3-amine

1-(4-Amino-3-(trifluoromethyl)phenyl)-N,N-dimethylpyrrolidin-3-amine

Cat. No.: B15092285
M. Wt: 273.30 g/mol
InChI Key: UETWHIJRKQKBLJ-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(trifluoromethyl)phenyl)-N,N-dimethylpyrrolidin-3-amine is a complex organic compound characterized by the presence of a trifluoromethyl group, an amino group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-amino-3-(trifluoromethyl)phenol with N,N-dimethylpyrrolidine under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-(trifluoromethyl)phenyl)-N,N-dimethylpyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives .

Scientific Research Applications

1-(4-Amino-3-(trifluoromethyl)phenyl)-N,N-dimethylpyrrolidin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(trifluoromethyl)phenyl)-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the amino group may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Amino-3-(trifluoromethyl)phenyl)-N,N-dimethylpyrrolidin-3-amine is unique due to the presence of both the trifluoromethyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .

Biological Activity

The compound 1-(4-Amino-3-(trifluoromethyl)phenyl)-N,N-dimethylpyrrolidin-3-amine , often referred to as TFM-Pyrrolidine , has garnered attention for its potential biological activities, particularly in neuropharmacology and receptor modulation. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H18F3N3
  • Molecular Weight : 303.31 g/mol

The structure includes a trifluoromethyl group which is known to enhance the lipophilicity and biological activity of compounds.

Research indicates that TFM-Pyrrolidine interacts with various neurotransmitter receptors, particularly the serotonin receptors. It has been shown to exhibit agonistic or antagonistic properties depending on the receptor subtype involved.

Key Mechanisms:

  • Serotonin Receptor Modulation : TFM-Pyrrolidine has been studied for its interaction with serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive processes and mood regulation. Its ability to modulate these receptors suggests potential applications in treating disorders such as depression and anxiety .
  • Neuroprotective Effects : In vitro studies have demonstrated that TFM-Pyrrolidine can protect neuronal cells from excitotoxicity induced by kainic acid, a common model for studying neurodegeneration . This neuroprotection is likely mediated through the activation of AKT signaling pathways.

Biological Activity Data

The following table summarizes key biological activities and findings associated with TFM-Pyrrolidine:

Activity TypeDescriptionReference
Neuroprotection Prevents cell death in hippocampal neurons exposed to excitotoxic agents
Serotonin Receptor Interaction Modulates 5-HT6 receptor activity, influencing cognitive functions
Cytotoxicity Studies Exhibits low toxicity in various cell lines at therapeutic concentrations

Case Study 1: Neuroprotection Against Kainic Acid Toxicity

A study investigated the neuroprotective effects of TFM-Pyrrolidine on rat organotypic hippocampal slices subjected to kainic acid exposure. The results indicated that treatment with TFM-Pyrrolidine significantly reduced neuronal death and preserved AKT signaling pathways, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Cognitive Enhancement in Animal Models

In behavioral tests involving rodent models of depression and anxiety, TFM-Pyrrolidine demonstrated significant improvements in cognitive performance. These effects were attributed to its action on serotonin receptors, highlighting its potential utility in treating mood disorders .

Properties

Molecular Formula

C13H18F3N3

Molecular Weight

273.30 g/mol

IUPAC Name

1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpyrrolidin-3-amine

InChI

InChI=1S/C13H18F3N3/c1-18(2)10-5-6-19(8-10)9-3-4-12(17)11(7-9)13(14,15)16/h3-4,7,10H,5-6,8,17H2,1-2H3

InChI Key

UETWHIJRKQKBLJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(C1)C2=CC(=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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